1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Catalog No.
S781148
CAS No.
400079-96-1
M.F
C8H8N4O2
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,1...

CAS Number

400079-96-1

Product Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

IUPAC Name

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H

InChI Key

LHXMXXFOAVFFIL-UHFFFAOYSA-N

SMILES

C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O

Canonical SMILES

C1=C2C(N3C(=CC=N3)C(N2N=C1)O)O
  • Chemical Properties and Synthesis

    Some resources describe the basic chemical properties of the compound, including its molecular formula (C8H8N4O2) and CAS number (400079-96-1) [, ]. There is also mention of synthesis methods for the related dione (4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-dione) but not the diol itself [].

  • Biological Activity

    Currently, there is no scientific literature available on PubChem or other scientific databases regarding the biological activity or potential applications of 4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol [].

1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a heterocyclic compound characterized by a complex structure consisting of multiple nitrogen atoms within its framework. This compound features a unique arrangement of rings that contributes to its stability and reactivity. The molecular formula is C8H4N4O2, and it has a molecular weight of 192.14 g/mol. The compound's notable features include two fused pyrazole rings and a central pyrazine ring, which together form a robust system capable of undergoing various chemical transformations.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions where functional groups are replaced under specific catalytic conditions involving palladium or copper.

These reactions highlight the compound's versatility in synthetic chemistry.

While specific biological activity data for 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is limited in the literature, compounds with similar structural motifs often exhibit interesting pharmacological properties. The presence of multiple nitrogen atoms suggests potential interactions with biological targets such as enzymes and receptors.

The synthesis of 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves cyclization reactions starting from hydrazine derivatives and diketones or ketoesters. Key steps include:

  • Formation of Pyrazole Rings: The initial reaction involves the condensation of hydrazine derivatives with diketones or ketoesters.
  • Cyclization: This step is facilitated by acidic or basic catalysts to form the pyrazole rings.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.

The unique structure of 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione suggests potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may lead to the development of new therapeutic agents.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as a precursor for novel materials.

Several compounds share structural similarities with 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione:

Compound NameMolecular FormulaNotable Features
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dioneC8H4N4O2Contains two pyrazole rings fused to a pyrazine ring; known for stability and reactivity.
1H-Pyrazolo[4',3':4,5]thieno[3',2':4]pyridin-5(4H)-oneC8H6N4OSFeatures a fused thieno-pyridine structure; exhibits biological activity against certain targets .
1H-Pyrazolo[3',4':4]pyrido[2',3':5]thieno[2',3']pyridin-6(5H)-oneC10H6N4OSContains multiple nitrogen atoms; potential for diverse biological interactions .

These compounds illustrate the diversity within this class of heterocyclic structures while highlighting the unique features of 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione that may influence its chemical behavior and potential applications in research and industry.

XLogP3

-1.2

Dates

Last modified: 08-15-2023

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